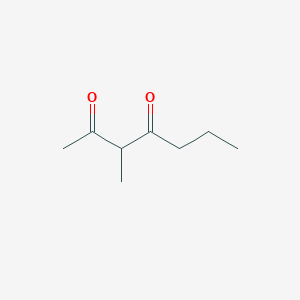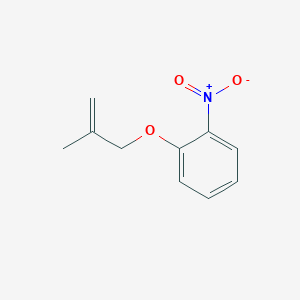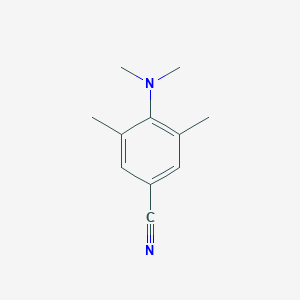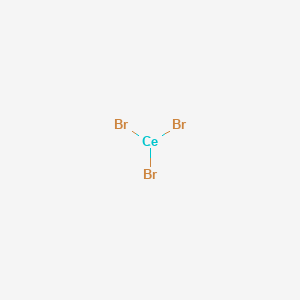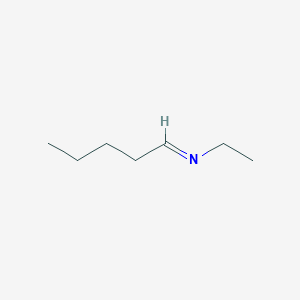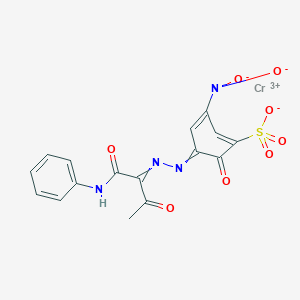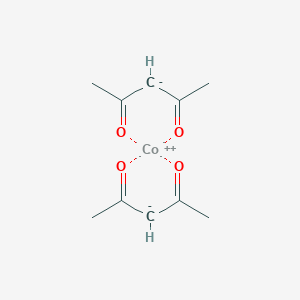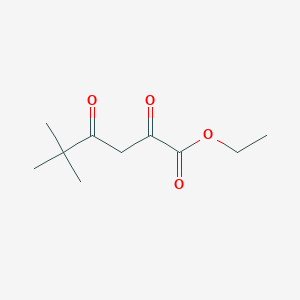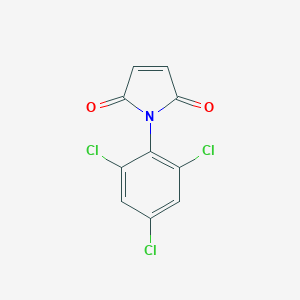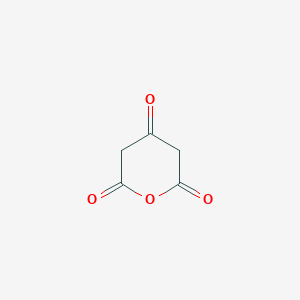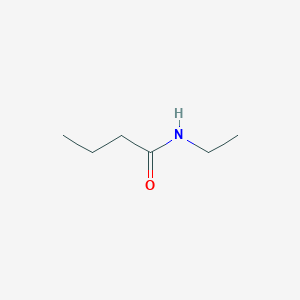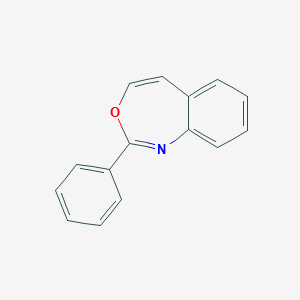
2-Phenyl-3,1-benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3,1-benzoxazepine (PBZ) is a heterocyclic compound with a benzoxazepine ring system. It has been of interest to the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience. PBZ has been found to possess various biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
作用機序
The exact mechanism of action of 2-Phenyl-3,1-benzoxazepine is not fully understood. However, it has been proposed that 2-Phenyl-3,1-benzoxazepine exerts its therapeutic effects through the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. 2-Phenyl-3,1-benzoxazepine has been found to act as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and N-methyl-D-aspartate (NMDA) receptor antagonist.
生化学的および生理学的効果
2-Phenyl-3,1-benzoxazepine has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. 2-Phenyl-3,1-benzoxazepine has also been found to reduce the levels of glutamate in the brain, which may contribute to its anxiolytic effects. Additionally, 2-Phenyl-3,1-benzoxazepine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
2-Phenyl-3,1-benzoxazepine has several advantages for use in lab experiments. It has a relatively simple chemical structure, which makes it easy to synthesize and modify. 2-Phenyl-3,1-benzoxazepine also possesses a wide range of biological activities, which makes it a useful tool for studying various neuropsychiatric disorders. However, 2-Phenyl-3,1-benzoxazepine also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-Phenyl-3,1-benzoxazepine has been found to have some toxic effects, particularly at high doses.
将来の方向性
There are several future directions for the study of 2-Phenyl-3,1-benzoxazepine. One area of interest is the development of 2-Phenyl-3,1-benzoxazepine analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-Phenyl-3,1-benzoxazepine in combination with other drugs for the treatment of neuropsychiatric disorders. Additionally, the development of new methods for the synthesis of 2-Phenyl-3,1-benzoxazepine could lead to the discovery of new analogs with unique biological activities. Finally, further research is needed to fully understand the mechanism of action of 2-Phenyl-3,1-benzoxazepine and its potential therapeutic applications.
合成法
2-Phenyl-3,1-benzoxazepine can be synthesized through several methods, including the condensation of 2-aminophenol with benzaldehyde, cyclization of 2-(2-hydroxyphenyl)propionic acid, and the reaction of 2-aminobenzophenone with phenyl isocyanate. The most commonly used method for the synthesis of 2-Phenyl-3,1-benzoxazepine is the condensation of 2-aminophenol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form 2-Phenyl-3,1-benzoxazepine.
科学的研究の応用
2-Phenyl-3,1-benzoxazepine has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. It has been found to possess antipsychotic, anxiolytic, and antidepressant effects. 2-Phenyl-3,1-benzoxazepine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
CAS番号 |
14300-21-1 |
|---|---|
製品名 |
2-Phenyl-3,1-benzoxazepine |
分子式 |
C15H11NO |
分子量 |
221.25 g/mol |
IUPAC名 |
2-phenyl-3,1-benzoxazepine |
InChI |
InChI=1S/C15H11NO/c1-2-7-13(8-3-1)15-16-14-9-5-4-6-12(14)10-11-17-15/h1-11H |
InChIキー |
QUXWLCQSCONIQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=CO2 |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=CO2 |
その他のCAS番号 |
14300-21-1 |
同義語 |
2-Phenyl-3,1-benzoxazepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




